Lipophilicity (XLogP3) Comparison: Methyl 5-fluoropyrimidine-2-carboxylate vs. Des-Fluoro and Bromo Analogs
Methyl 5-fluoropyrimidine-2-carboxylate exhibits a computed XLogP3 value of -0.6 [1], which is distinct from related analogs. Its des-fluoro analog, Methyl pyrimidine-2-carboxylate (CAS 34253-03-7), has a higher XLogP3 of -0.1 [2], while the 5-bromo analog, Methyl 5-bromopyrimidine-2-carboxylate (CAS 89581-38-4), is significantly more lipophilic with an XLogP3 of 0.6 [3]. This intermediate lipophilicity, conferred by the fluorine atom, can be a critical determinant in balancing membrane permeability with aqueous solubility in drug design.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | Methyl pyrimidine-2-carboxylate (des-fluoro): -0.1; Methyl 5-bromopyrimidine-2-carboxylate: 0.6 |
| Quantified Difference | 0.5 log units less lipophilic than des-fluoro; 1.2 log units less lipophilic than bromo analog |
| Conditions | PubChem computed values, standard XLogP3 algorithm |
Why This Matters
The quantifiably different lipophilicity profile directly impacts the compound's suitability for specific drug targets, guiding medicinal chemists to select the optimal building block for tuning a lead candidate's ADME properties.
- [1] PubChem. (2025). Compound Summary for CID 53299269, Methyl 5-fluoropyrimidine-2-carboxylate: Computed Properties. View Source
- [2] PubChem. (2025). Compound Summary for CID 282741, Methyl pyrimidine-2-carboxylate. View Source
- [3] PubChem. (2025). Compound Summary for CID 11135078, Methyl 5-bromopyrimidine-2-carboxylate. View Source
